molecular formula C11H9FO B11756321 7-Fluoro-8-methylnaphthalen-1-OL

7-Fluoro-8-methylnaphthalen-1-OL

Cat. No.: B11756321
M. Wt: 176.19 g/mol
InChI Key: SDZVEVYOZYJVRD-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylnaphthalen-1-OL is an organic compound with the molecular formula C11H9FO It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 8th position on the naphthalene ring, along with a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylnaphthalen-1-OL typically involves multi-step organic reactions. One common method includes the fluorination of 8-methylnaphthalen-1-OL using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylnaphthalen-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine substituent.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 7-fluoro-8-methylnaphthalen-1-one.

    Reduction: Formation of 7-fluoro-8-methylnaphthalene.

    Substitution: Formation of 7-substituted-8-methylnaphthalen-1-OL derivatives.

Scientific Research Applications

7-Fluoro-8-methylnaphthalen-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylnaphthalen-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1-naphthol: Similar structure but lacks the methyl group at the 8th position.

    8-Methylnaphthalen-1-OL: Similar structure but lacks the fluorine atom at the 7th position.

    1-Naphthol: Lacks both the fluorine and methyl substituents.

Uniqueness

7-Fluoro-8-methylnaphthalen-1-OL is unique due to the combined presence of the fluorine atom and methyl group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H9FO

Molecular Weight

176.19 g/mol

IUPAC Name

7-fluoro-8-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9FO/c1-7-9(12)6-5-8-3-2-4-10(13)11(7)8/h2-6,13H,1H3

InChI Key

SDZVEVYOZYJVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=CC=C2)O)F

Origin of Product

United States

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